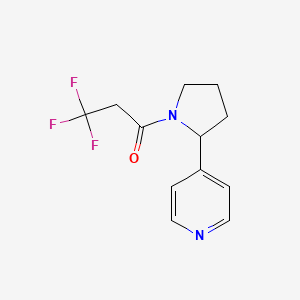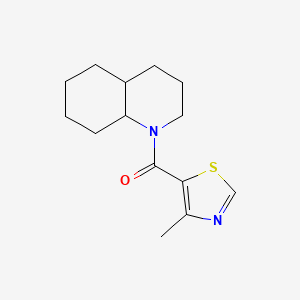![molecular formula C14H14ClN3O B7544576 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could rescue the function of a mutant p53 protein, which is commonly found in cancer cells. Since then, CP-31398 has been investigated for its ability to inhibit tumor growth, induce apoptosis, and enhance chemotherapy efficacy.
Mécanisme D'action
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one works by stabilizing the mutant p53 protein, which is commonly found in cancer cells. Mutant p53 is often misfolded and degraded, leading to loss of function. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one binds to the mutant p53 protein and induces a conformational change that stabilizes the protein, allowing it to regain its tumor suppressor function. In addition, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to modulate the expression of other genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its specificity for mutant p53, which is commonly found in cancer cells. This makes it a potential targeted therapy for cancer. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one in a suitable delivery system, such as liposomes or nanoparticles.
Orientations Futures
There are several potential future directions for 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to sensitize cancer cells to these treatments, which could enhance their efficacy. Another direction is the development of more potent and selective 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one analogs, which could improve its therapeutic potential. Finally, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one could be investigated for its potential use in other diseases where mutant p53 is implicated, such as neurodegenerative disorders.
Méthodes De Synthèse
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 7-chloroquinoline with formaldehyde and piperazine, followed by a series of purification steps to obtain the final product. This synthesis has been optimized to yield high purity 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one with good reproducibility.
Applications De Recherche Scientifique
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been extensively studied in various preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells, both alone and in combination with chemotherapy drugs. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has also been investigated for its potential to sensitize cancer cells to radiation therapy.
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-8-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-4-3-10-2-1-5-17-14(10)11(12)8-18-7-6-16-13(19)9-18/h1-5H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUYTSLPSZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)

![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
